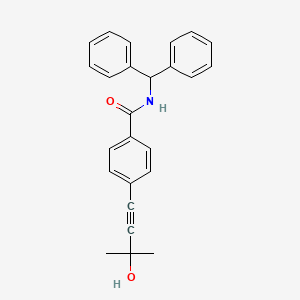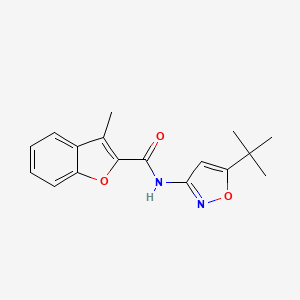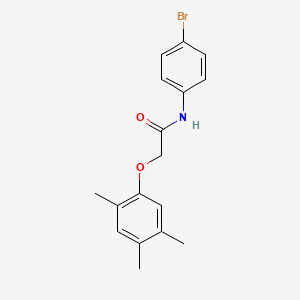
N-benzhydryl-4-(3-hydroxy-3-methylbut-1-ynyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzhydryl-4-(3-hydroxy-3-methylbut-1-ynyl)benzamide is a complex organic compound characterized by its unique structure, which includes a benzhydryl group, a hydroxy-methylbut-1-ynyl group, and a benzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzhydryl-4-(3-hydroxy-3-methylbut-1-ynyl)benzamide typically involves multiple steps:
Formation of the Benzhydryl Intermediate: The benzhydryl group can be synthesized through the reaction of benzyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Hydroxy-Methylbut-1-ynyl Group: This step involves the addition of a hydroxy-methylbut-1-ynyl group to the benzhydryl intermediate. This can be achieved through a Sonogashira coupling reaction, where an alkyne and an aryl halide are coupled in the presence of a palladium catalyst and a copper co-catalyst.
Formation of the Benzamide Moiety: The final step involves the formation of the benzamide group through the reaction of the intermediate with benzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure high yield and purity.
化学反应分析
Types of Reactions
N-benzhydryl-4-(3-hydroxy-3-methylbut-1-ynyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
N-benzhydryl-4-(3-hydroxy-3-methylbut-1-ynyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of N-benzhydryl-4-(3-hydroxy-3-methylbut-1-ynyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or modulating their function. In the case of receptor interactions, it can act as an agonist or antagonist, influencing cellular signaling pathways.
相似化合物的比较
Similar Compounds
- N-benzyl-4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzamide
- Methyl 4-(3-hydroxy-3-methylbut-1-ynyl)benzoate
- 4-(3-hydroxy-3-methylbut-1-ynyl)benzaldehyde
Uniqueness
N-benzhydryl-4-(3-hydroxy-3-methylbut-1-ynyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the benzhydryl group enhances its lipophilicity, while the hydroxy-methylbut-1-ynyl group provides a site for further chemical modification. The benzamide moiety contributes to its potential therapeutic properties.
属性
IUPAC Name |
N-benzhydryl-4-(3-hydroxy-3-methylbut-1-ynyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO2/c1-25(2,28)18-17-19-13-15-22(16-14-19)24(27)26-23(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-16,23,28H,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWIFGGJAVOEYKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-methoxyphenyl)-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetamide](/img/structure/B5034858.png)
![methyl 4-[5-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1-piperazinyl}methyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B5034859.png)



![3-{(Z)-[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-fluorobenzoate](/img/structure/B5034880.png)
![1-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(5-chloro-2-methoxybenzoyl)thiourea](/img/structure/B5034891.png)

![N-[2-HYDROXY-3-(PIPERIDIN-1-YL)PROPYL]-4-METHYL-N-(3-METHYLPHENYL)BENZENE-1-SULFONAMIDE](/img/structure/B5034901.png)
![N-allyl-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-2-propyn-1-ylbenzamide](/img/structure/B5034903.png)

![(2R*,6S*)-2,6-dimethyl-4-[(5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolyl)carbonyl]morpholine](/img/structure/B5034914.png)
![5-{[5-(2-chloro-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-1,3-thiazol-4(5H)-one](/img/structure/B5034916.png)
![(3Z)-3-[(4-chlorophenyl)methylidene]-5-(3,4-dimethoxyphenyl)furan-2-one](/img/structure/B5034922.png)
